methyl}phosphonic acid CAS No. 176112-33-7](/img/structure/B12566762.png)
{[2-(Diphenylphosphanyl)phenyl](hydroxy)methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is an organophosphorus compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid typically involves the reaction of diphenylphosphine with a suitable precursor, such as a phenyl-substituted aldehyde or ketone, followed by oxidation to introduce the phosphonic acid group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or bromine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The phosphonic acid group can be reduced to phosphonates.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphonates.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Compounds with similar phosphonic acid functional groups.
Phosphine oxides: Compounds with similar phosphanyl groups that have been oxidized.
Aminophosphonic acids: Compounds with both amino and phosphonic acid groups.
Uniqueness
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is unique due to the combination of phosphanyl and phosphonic acid groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups.
Properties
CAS No. |
176112-33-7 |
|---|---|
Molecular Formula |
C19H18O4P2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
[(2-diphenylphosphanylphenyl)-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C19H18O4P2/c20-19(25(21,22)23)17-13-7-8-14-18(17)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,(H2,21,22,23) |
InChI Key |
VPBGEVOMOMNOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


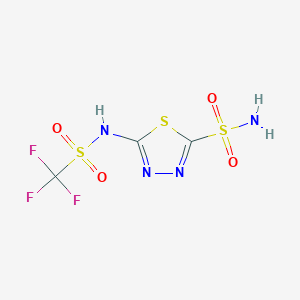

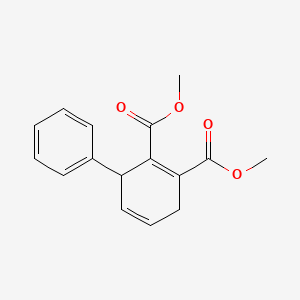
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
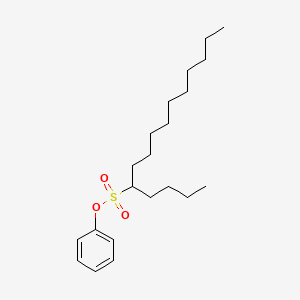
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
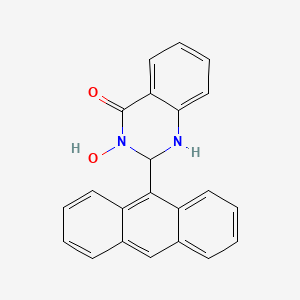
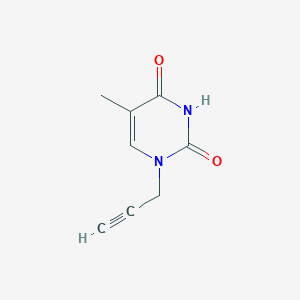
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)

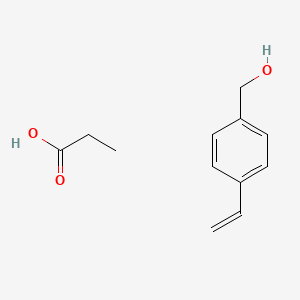
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
